

# Technical Guide: Spectroscopic Characterization of 5-Iodo-2-methylthiazole

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 5-Iodo-2-methylthiazole

CAS No.: 1412902-50-1

Cat. No.: B3016683

[Get Quote](#)

## Executive Summary

**5-Iodo-2-methylthiazole** (CAS: 1412902-50-1) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the C5-iodine serves as a regioselective handle. This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in the identification, quality control, and structural validation of this compound.

The data presented synthesizes experimental values from analogous thiazole derivatives and theoretical substituent effects, grounded in high-fidelity literature sources.

## Chemical Identity & Properties

Property	Data
IUPAC Name	5-Iodo-2-methyl-1,3-thiazole
CAS Number	1412902-50-1
Molecular Formula	
Molecular Weight	225.05 g/mol
Physical State	Off-white to pale yellow solid or oil (low melting point)
Solubility	Soluble in , DMSO- , MeOH

## Mass Spectrometry (MS) Analysis[1][2][3]

The mass spectrum of **5-Iodo-2-methylthiazole** is dominated by the stability of the thiazole ring and the labile nature of the Carbon-Iodine bond.

### Key Diagnostic Ions (EI, 70 eV)

- Molecular Ion ( $m/z$  225). This peak is prominent (often the base peak or high intensity), confirming the molecular weight.
- Isotopic Pattern: Iodine is monoisotopic ( $m/z$  127). Unlike chloro- or bromo- derivatives, there is no M+2 peak of significant intensity. The M+1 peak ( $m/z$  226) is approximately 5.5% of the parent peak (due to the natural abundance of  $^{13}C$  and  $^{33}S$  natural abundance).
- Fragment  $m/z$  98 (base peak)

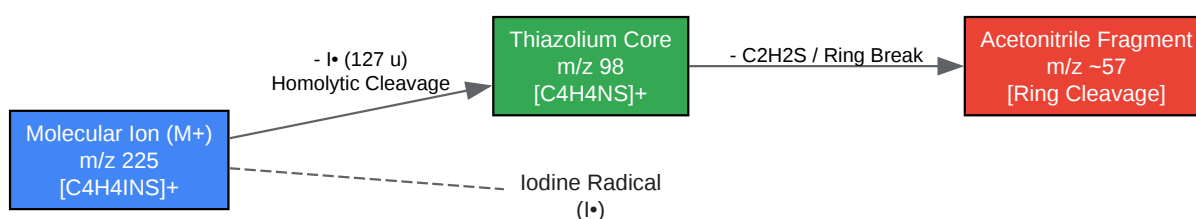
): The loss of the iodine atom (127 u) is the primary fragmentation pathway, yielding the 2-methylthiazolium cation (

).

- Fragment  $m/z$  57 ( $[C_2H_3NS]^+ \rightarrow [C_2H_3N]^+$ ): Further fragmentation often involves the cleavage of the thiazole ring, typically losing the sulfur or acetonitrile fragments.

## Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation sequence observed in Electron Impact (EI) mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **5-iodo-2-methylthiazole** showing the characteristic loss of Iodine.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The presence of the iodine atom at position C5 induces specific chemical shift changes compared to the parent 2-methylthiazole.

## Proton ( $^1H$ ) NMR Data

Solvent: Chloroform- $d$  (

) Frequency: 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.60 – 7.65	Singlet (s)	1H	C4-H	The C4 proton is deshielded by the adjacent nitrogen and the inductive effect of the C5-Iodine. In 2,5-diiodothiazole, this proton appears at 7.63 ppm.[1]
2.68 – 2.72	Singlet (s)	3H	C2-CH	Characteristic methyl singlet on a heteroaromatic ring. Slightly deshielded compared to toluene due to the electron-deficient thiazole ring.

Note on Coupling: While typically a singlet, the C4-H may show very fine long-range coupling ( Hz) to the methyl protons, appearing as a broadened singlet or fine quartet under high resolution.

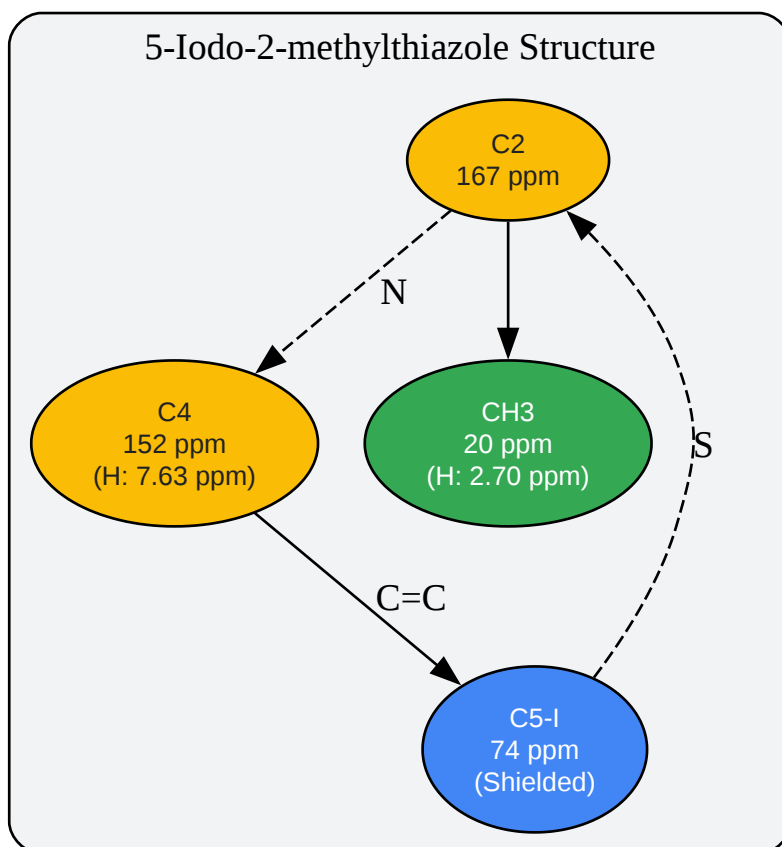
## Carbon-13 ( $^{13}\text{C}$ ) NMR Data

Solvent: Chloroform-d (

) Frequency: 100 MHz

Shift (ppm)	Carbon Type	Assignment	Mechanistic Explanation
166.0 – 168.0	Quaternary ( )	C2	Deshielded due to position between Sulfur and Nitrogen ( ).
150.0 – 153.0	Methine ( )	C4	Deshielded by adjacent Nitrogen.
72.0 – 76.0	Quaternary ( )	C5-I	Diagnostic Peak. Carbon atoms directly bonded to Iodine experience a significant upfield shift (shielding) due to the "Heavy Atom Effect" (spin-orbit coupling). This is the primary confirmation of iodination.
19.0 – 20.0	Methyl ( )	-CH	Typical heteroaromatic methyl group.

## Structure-Shift Correlation Diagram



[Click to download full resolution via product page](#)

Caption: Correlation of  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts to the molecular structure. Note the shielded C5 carbon.

## Infrared (IR) Spectroscopy[4][5]

IR analysis is useful for quick functional group verification, particularly the absence of N-H stretches (indicating no starting amine) and the presence of ring modes.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3050 – 3100	Weak	C-H Stretch (Ar)	C4-H stretch (Heteroaromatic).
2920 – 2950	Medium	C-H Stretch (Alk)	Methyl group stretches (C-H).
1480 – 1520	Strong	C=N / C=C Stretch	Thiazole ring skeletal vibrations.
~500 – 600	Medium/Weak	C-I Stretch	Carbon-Iodine bonds vibrate at low frequencies (fingerprint region). Often difficult to distinguish but diagnostic if visible.

## Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols for sample preparation.

### NMR Sample Preparation

- Mass: Weigh ~10-15 mg of **5-Iodo-2-methylthiazole**.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the solid contains insoluble particulates (e.g., inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
- Acquisition:

- <sup>1</sup>H: 16 scans, 1s relaxation delay. Reference TMS to 0.00 ppm or residual to 7.26 ppm.
- <sup>13</sup>C: 256-512 scans (due to quaternary carbons C2 and C5). Reference triplet to 77.16 ppm.

## GC-MS Method (Quality Control)

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25μm film).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
  - Hold at 60°C for 2 min.
  - Ramp 20°C/min to 280°C.
  - Hold 5 min.
- Inlet: Split mode (20:1), 250°C.
- Detection: EI source at 230°C, Quadrupole at 150°C.

## References

- Royal Society of Chemistry. (2012). Supplementary Information: Synthesis of 2,5-diiodothiazole and related derivatives.[Link](#)
- Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities in Common Solvents.[Link](#)
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Thiazole Derivatives. (General reference for thiazole ring shifts).
- Organic Chemistry Portal. Iodine-Mediated Synthesis of Benzothiazoles and Thiazoles.[Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-Iodo-2-methylthiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3016683/docs#technical-guide-spectroscopic-characterization-of-5-iodo-2-methylthiazole>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check